molecular formula C13H23NO4 B12958377 tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12958377
M. Wt: 257.33 g/mol
InChI Key: XCQBMVYTCOUVCZ-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which includes a tert-butyl ester group, a hydroxy group, and an azaspiro nonane core. The presence of these functional groups makes it a versatile building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the functional groups. One common method involves the reaction of a suitable azaspiro precursor with tert-butyl bromoacetate under basic conditions to form the ester linkage. The hydroxy group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug design.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is largely dependent on its functional groups and the specific reactions it undergoes. The hydroxy group can participate in hydrogen bonding and other interactions, while the ester group can be hydrolyzed to release active intermediates. The spirocyclic core provides structural rigidity and can influence the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Uniqueness

tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate stands out due to the presence of the hydroxy and methyl groups on the spirocyclic core, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new chemical entities and the exploration of novel chemical space.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(15)14-8-13(9-14)7-12(4,16)5-6-17-13/h16H,5-9H2,1-4H3

InChI Key

XCQBMVYTCOUVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2(C1)CN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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